
The Role of KAT6A in Metabolic Regulation: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KAT681

Cat. No.: B1673350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger

Protein), is a crucial epigenetic regulator belonging to the MYST family of histone

acetyltransferases. Primarily known for its role in development and cancer, a growing body of

evidence has implicated KAT6A as a significant player in the intricate network of metabolic

regulation. This technical guide provides an in-depth overview of the current understanding of

KAT6A's function in key metabolic processes, including glucose and lipid metabolism, and its

interaction with central metabolic signaling pathways. We will explore the molecular

mechanisms through which KAT6A influences cellular bioenergetics, mitochondrial function,

and its implications in metabolic diseases and as a potential therapeutic target. This document

consolidates key quantitative data, details relevant experimental methodologies, and visualizes

the complex signaling networks involving KAT6A.

Introduction to KAT6A
KAT6A is a histone acetyltransferase that primarily targets histone H3 at lysine 9 (H3K9) and

lysine 14 (H3K14), leading to a more open chromatin structure that facilitates gene

transcription.[1][2] Its function is integral to various cellular processes, including cell cycle

progression, stem cell maintenance, and differentiation.[2][3] Dysregulation of KAT6A has been

linked to developmental disorders, such as KAT6A syndrome, and various cancers.[1][2]
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Emerging research, which is the focus of this guide, highlights that KAT6A's influence extends

deep into the metabolic landscape of the cell.

KAT6A and the AMPK Signaling Pathway: A Central
Axis in Cardiac Metabolism
One of the most well-documented roles of KAT6A in metabolism is its interplay with the AMP-

activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This

interaction is particularly prominent in the context of cardiac muscle metabolism.

A key event in this regulatory axis is the acetylation of KAT6A itself at lysine 816 (K816).[4][5]

This post-translational modification is notably induced by a ketogenic diet, suggesting a direct

link between dietary interventions and KAT6A activity.[4][5] Acetylated KAT6A exhibits an

enhanced interaction with the regulatory subunits of AMPK, leading to the stimulation of AMPK

signaling.[4][5] This, in turn, promotes mitochondrial function and influences cellular growth in

cardiomyocytes.[4][5]

Signaling Pathway: KAT6A-AMPK Interaction
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Caption: KAT6A acetylation at K816, induced by a ketogenic diet, enhances its interaction with

and activation of AMPK, thereby regulating mitochondrial function and cell growth in

cardiomyocytes.
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Epigenetic Reprogramming of Glucose Metabolism
in T-Cells
KAT6A plays a critical role in the metabolic reprogramming of immune cells, specifically CD4+

T-cells. In the context of autoimmunity, augmented CD4+ T-cell responses are associated with

significant metabolic shifts, particularly towards glycolysis.[6][7] KAT6A orchestrates this

metabolic switch by epigenetically regulating the expression of key glycolytic genes.[6][7] It

does so by increasing histone acetylation at the chromatin regions of these genes, making

them more accessible for transcription.[6][7] This function is crucial for the proliferation and

differentiation of pro-inflammatory CD4+ T-cell subsets.[6]

Experimental Workflow: Investigating KAT6A's Role in T-
Cell Glycolysis
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Caption: A typical experimental workflow to elucidate the role of KAT6A in regulating T-cell

glycolysis.
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KAT6A, Mitochondrial Function, and Metabolic
Disorders
Beyond its interaction with AMPK, KAT6A has a broader role in maintaining mitochondrial

health. In the context of KAT6A syndrome, a neurodevelopmental disorder caused by mutations

in the KAT6A gene, patients often exhibit mitochondrial dysfunction.[1][8] Cellular models of

KAT6A syndrome have shown impaired mitochondrial bioenergetics.[8]

Notably, supplementation with L-carnitine, which is essential for fatty acid transport into

mitochondria, and pantothenate, a precursor to coenzyme A (and thus acetyl-CoA), has been

shown to improve mitochondrial function and histone acetylation in these cellular models.[8]

This suggests that metabolic interventions could potentially alleviate some of the cellular

phenotypes associated with KAT6A deficiency.

Interaction with the PI3K/AKT Signaling Pathway
KAT6A also intersects with the PI3K/AKT signaling pathway, a central node in cellular growth,

proliferation, and metabolism. In certain cancer contexts, KAT6A has been shown to activate

the PI3K/AKT pathway.[9] The proposed mechanism involves KAT6A-mediated acetylation of

H3K23 at the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K.[9] This

epigenetic mark facilitates the recruitment of other regulatory proteins, leading to increased

PIK3CA transcription and subsequent activation of the PI3K/AKT cascade.[9]

Signaling Pathway: KAT6A and PI3K/AKT Activation
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Caption: KAT6A promotes PI3K/AKT signaling by increasing H3K23 acetylation at the PIK3CA

promoter, leading to enhanced gene expression.

Role in Adipogenesis and Lipid Metabolism
The direct role of KAT6A in adipogenesis and lipid metabolism is an emerging area of research.

While some studies suggest a broader involvement of lysine acetyltransferases in these
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processes, the specific functions of KAT6A are not as well-defined as in cardiac and immune

cells. Other members of the KAT family, such as KAT8, have been more directly implicated in

adipocyte differentiation.[10] Further investigation is required to delineate the precise role, if

any, of KAT6A in regulating adipocyte biology and systemic lipid homeostasis.

Quantitative Data Summary
The following tables summarize the types of quantitative data that have been generated in

studies on KAT6A and metabolic regulation. The specific values are placeholders and would be

populated from the full-text articles.

Table 1: Gene Expression Changes in Response to KAT6A Modulation

Gene Cell Type Condition
Fold
Change (vs.
Control)

p-value Reference

Pfkfb3 CD4+ T-Cell
KAT6A

Knockdown
e.g., -2.5 <0.01 [6]

Ldha CD4+ T-Cell
KAT6A

Knockdown
e.g., -2.1 <0.01 [6]

PIK3CA
Glioblastoma

Cell

KAT6A

Knockdown
e.g., -3.0 <0.001 [9]

ACC1
Cardiomyocyt

e

KAT6A-

K816Q

Mutant

e.g., +1.8 <0.05 [4]

Table 2: Changes in Metabolic Parameters
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Parameter Assay Cell Type Condition
% Change
(vs.
Control)

Reference

Basal

Glycolysis

(ECAR)

Seahorse CD4+ T-Cell
KAT6A

Knockdown
e.g., -40% [6]

Maximal

Respiration

(OCR)

Seahorse
Cardiomyocyt

e

KAT6A-

K816Q

Mutant

e.g., +25% [4]

ATP

Production

Luminescenc

e Assay

KAT6A

Syndrome

Fibroblasts

L-

carnitine/Pant

othenate

e.g., +30% [8]

Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate KAT6A's role

in metabolic regulation.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)
This technique is used to identify the genomic regions where KAT6A or specific histone

modifications (like H3K9ac) are located.

Cell Fixation: Crosslink proteins to DNA using formaldehyde.

Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or

enzymatic digestion.

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of

interest (e.g., anti-KAT6A, anti-H3K9ac).

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA

complexes.
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Wash and Elution: Wash beads to remove non-specific binding and elute the complexes.

Reverse Crosslinking: Reverse the formaldehyde crosslinks and purify the DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align reads to the genome and perform peak calling to identify enriched

regions.

Seahorse XF Metabolic Flux Analysis
This technology measures the two major energy-producing pathways in cells – mitochondrial

respiration and glycolysis – in real-time.

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant

overnight.

Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium

supplemented with glucose, pyruvate, and glutamine).

Cell Preparation: Wash cells and replace the culture medium with the prepared assay

medium.

Instrument Setup and Calibration: Load the hydrated sensor cartridge with compounds to be

injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and

calibrate the instrument.

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay.

Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification

rate (ECAR) to determine key metabolic parameters.

Co-Immunoprecipitation (Co-IP)
This method is used to study protein-protein interactions, such as between KAT6A and AMPK.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait"

protein (e.g., anti-KAT6A).

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein

complexes.

Wash: Wash the beads extensively to remove non-specifically bound proteins.

Elution: Elute the "bait" and "prey" proteins from the beads.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody

against the "prey" protein (e.g., anti-AMPK).

Conclusion and Future Directions
KAT6A is emerging as a multifaceted regulator of cellular metabolism, acting at the intersection

of epigenetics and key signaling pathways. Its ability to integrate dietary cues, such as those

from a ketogenic diet, and translate them into changes in gene expression and metabolic

function, as seen with the AMPK pathway, positions it as a critical metabolic sensor.

Furthermore, its role in governing the metabolic phenotype of immune cells has significant

implications for inflammatory and autoimmune diseases.

For drug development professionals, KAT6A presents a novel therapeutic target. Inhibitors of

KAT6A's acetyltransferase activity could be explored for diseases characterized by metabolic

dysregulation, such as certain cancers and autoimmune disorders. Conversely, strategies to

enhance KAT6A function or bypass its downstream effects, as suggested by the L-carnitine and

pantothenate supplementation studies in KAT6A syndrome, may offer therapeutic avenues for

metabolic disorders associated with KAT6A deficiency.

Future research should focus on further delineating the full spectrum of KAT6A's metabolic

targets, both histone and non-histone, and understanding its role in a wider range of metabolic

tissues, including the liver, adipose tissue, and skeletal muscle. Elucidating the context-
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dependent nature of KAT6A's metabolic functions will be key to harnessing its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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